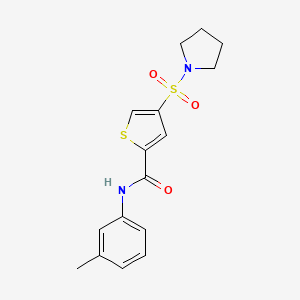

![molecular formula C19H29N5O3 B5536235 5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)

5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest belongs to a class of molecules that include triazolones and isoxazoles, which are known for their diverse chemical and biological activities. This synthesis attempts to elucidate the chemical characteristics and potential applications of such molecules through analogous examples.

Synthesis Analysis

The synthesis of complex molecules containing isoxazole and triazolone moieties typically involves multistep synthetic routes, often starting from simpler precursors such as oximes, nitriles, or esters. For instance, ethyl 4,4,4-trifluoro-3-oxo-butyrate has been reacted with diacetyl-pyridine to yield bis(isoxazol-4-carbonyl)-pyridine derivatives through cyclization reactions (Yang et al., 2013). Such methodologies could potentially be adapted for the synthesis of the target compound, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds with isoxazole and triazolone moieties can be determined using spectroscopic techniques such as NMR, IR, and single-crystal X-ray diffraction. The crystal structure of similar compounds, for example, has shown specific bonding interactions, including hydrogen bonds and weak interactions, which are crucial for the stability and reactivity of these molecules (Marjani, 2013).

Chemical Reactions and Properties

Isoxazole and triazolone derivatives participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and additions. These reactions are influenced by the electron-donating and withdrawing properties of substituents, which affect the reactivity of the compound. For example, the addition-elimination mechanism in nucleophilic heteroaromatic substitution has been observed in pyridine derivatives with organolithium compounds (Hauck & Giam, 1984).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, of these compounds can vary significantly based on their molecular structure and substituents. For example, the crystal structure and hydrogen bonding interactions can influence the solubility and melting points of these compounds (Brehm et al., 1992).

Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis and Derivatives

A study presented the regioselective synthesis of 2,6-Dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives, showcasing a method that might offer insights into manipulating the core structure of your compound for potential applications in material science or drug development (Yi Yang et al., 2013).

Antioxidant Activity and Physicochemical Properties

Another research focused on the synthesis, in vitro antioxidant activity, and physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. This study could be relevant for understanding the antioxidant potential and chemical behavior of derivatives similar to the compound , which may find applications in the development of new antioxidants (H. Yüksek et al., 2015).

Enzymatic Activity Enhancement

A different study explored the synthesis and cyclization reactions with Pyrazolopyrimidinyl Keto-esters and their enzymatic activity. Such compounds demonstrated a potent effect on increasing the reactivity of cellobiase, indicating potential use in enzymatic reaction facilitation or modification (Mohamed Abd & Gawaad Awas, 2008).

Preparation and Acidic Properties

Research on the preparation, GIAO NMR calculations, and acidic properties of some novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives alongside their antioxidant activities highlights the potential for these compounds in medicinal chemistry and drug design, offering insights into their reactivity and stability (H. Yüksek et al., 2008).

Metalation and Electrophilic Quenching

A study on metalation and electrophilic quenching of C-4 functionalized isoxazoles could provide a foundation for understanding how the structural components of the compound might interact with metals, possibly leading to applications in catalysis or material science (T. N. Balasubramaniam et al., 1990).

Eigenschaften

IUPAC Name |

5-butyl-2-[2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]-4-ethyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O3/c1-5-7-10-16-20-24(19(26)22(16)6-2)12-17(25)23-11-8-9-15(23)18-13(3)21-27-14(18)4/h15H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJUONMBQMOLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCCC2C3=C(ON=C3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

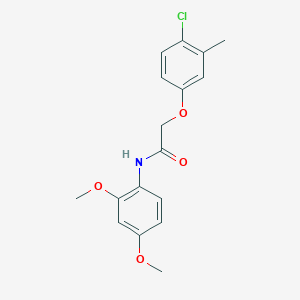

![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)

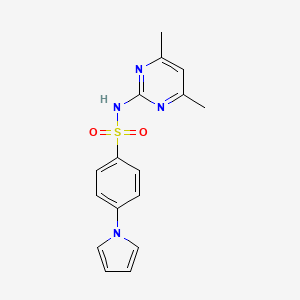

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

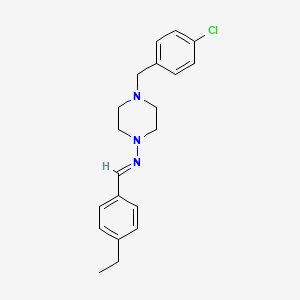

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)